

An In-depth Technical Guide to the Oligomeric Nature of Procyanidin C2

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Compound of Interest

Compound Name: Procyanidin C2

Cat. No.: B8270076

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Abstract

Procyanidin C2, a naturally occurring polyphenolic compound, is a prominent member of the proanthocyanidin family, also known as condensed tannins. As a trimer of (+)-catechin, its distinct oligomeric structure confers a unique profile of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core aspects of **Procyanidin C2**, with a focus on its oligomeric nature. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Procyanidins are a class of flavonoids characterized by their oligomeric and polymeric structures, formed from flavan-3-ol monomeric units, primarily (+)-catechin and (-)-epicatechin. [1] Among these, **Procyanidin C2** stands out as a well-defined trimeric structure with significant biological relevance. It is a B-type proanthocyanidin, signifying that the catechin units are linked by single C-C bonds. [2] Specifically, **Procyanidin C2** consists of three (+)-catechin units joined by two successive (4 α \rightarrow 8) linkages. [3] This defined oligomeric structure is crucial in determining its bioavailability, metabolic fate, and ultimately, its therapeutic potential.

Physicochemical and Biological Properties

The trimeric structure of **Procyanidin C2** dictates its physicochemical characteristics and a wide range of biological activities, from antioxidant to signaling modulator.

Physicochemical Data

A summary of the key physicochemical properties of **Procyanidin C2** is presented in Table 1. As a moderately sized polar molecule, its solubility in aqueous solutions is limited, a factor that significantly influences its bioavailability and formulation strategies.

Property	Value	Reference
Molecular Formula	C45H38O18	[3]
Molar Mass	866.77 g/mol	[2]
IUPAC Name	(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-4-yl]chromane-3,5,7-triol	[2]
Synonyms	Procyanidin trimer C2, Catechin-(4α → 8)-catechin-(4α → 8)-catechin	[2]
Predicted Water Solubility	Low	N/A
Predicted logP	2.9	N/A
Predicted pKa	8.9	N/A

Antioxidant Activity

Procyanidin C2 exhibits potent antioxidant activity, a property attributed to its multiple phenolic hydroxyl groups which can effectively scavenge free radicals. Quantitative assessment of this activity is crucial for comparing its efficacy with other antioxidants.

Assay	Value	Reference
DPPH Radical Scavenging Activity (SC50)	0.9 μ M	[4]
ABTS Radical Scavenging Activity	Data not available for pure Procyanidin C2	N/A
Oxygen Radical Absorbance Capacity (ORAC)	Data not available for pure Procyanidin C2	N/A
Ferric Reducing Antioxidant Power (FRAP)	Data not available for pure Procyanidin C2	N/A

Experimental Protocols

The isolation, purification, and characterization of **Procyanidin C2** require a combination of chromatographic and spectroscopic techniques.

Isolation and Purification of Procyanidin C2 from Grape Seeds

This protocol outlines a general procedure for the extraction and purification of procyanidins, which can be adapted for the specific isolation of **Procyanidin C2**.

- Extraction:
 - Grape seeds are defatted with n-hexane.
 - The defatted seeds are then extracted with a mixture of acetone/water (e.g., 70:30, v/v) at room temperature with agitation.
 - The extract is filtered and the acetone is removed under reduced pressure.

- The aqueous extract is then partitioned against ethyl acetate. The ethyl acetate phase, enriched with procyanidins, is collected and evaporated to dryness.[\[5\]](#)
- Fractionation by Column Chromatography:
 - The crude procyanidin extract is subjected to column chromatography on Sephadex LH-20.[\[6\]](#)
 - Elution is typically performed with a stepwise gradient of methanol in water, followed by acetone/water mixtures to elute oligomers of increasing polarity and size.[\[6\]](#)
 - Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Fractions enriched in trimeric procyanidins are further purified by preparative HPLC.[\[7\]](#)
 - A reversed-phase C18 column is commonly used with a gradient of an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).[\[7\]](#)
 - The peak corresponding to **Procyanidin C2** is collected, and the solvent is removed to yield the purified compound.

Characterization Techniques

- High-Performance Liquid Chromatography (HPLC):
 - Analytical HPLC is used to assess the purity of the isolated **Procyanidin C2**. A C18 column with a gradient elution system similar to the preparative method is employed. Detection is typically performed using a UV detector at 280 nm.[\[5\]](#)
- Mass Spectrometry (MS):
 - Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of **Procyanidin C2**. In negative ion mode, the deprotonated molecule $[M-H]^-$ is observed at m/z 865.[\[1\]](#)

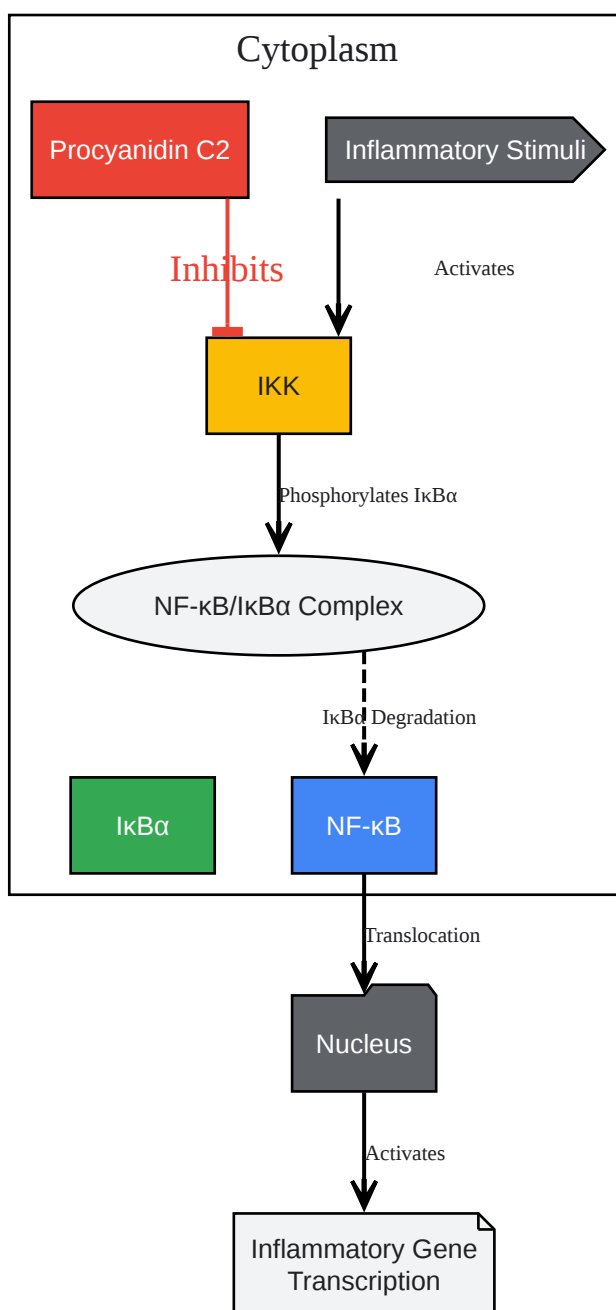
- Tandem mass spectrometry (MS/MS) can be used to confirm the structure by observing characteristic fragmentation patterns, such as the quinone-methide (QM) fission, retro-Diels-Alder (RDA) reaction, and heterocyclic ring fission (HRF).[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectroscopy are essential for the definitive structural elucidation of **Procyanidin C2**. [2]
 - Assignments of the proton and carbon signals confirm the catechin units and the ($4\alpha \rightarrow 8$) linkages.[2] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed for complete structural assignment.

Modulation of Cellular Signaling Pathways

Procyanidin C2, and procyanidins in general, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and antioxidant defense.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation. Procyanidins have been shown to inhibit this pathway, potentially through the inhibition of I κ B kinase (IKK) phosphorylation, which prevents the degradation of I κ B α and the subsequent nuclear translocation of NF- κ B.

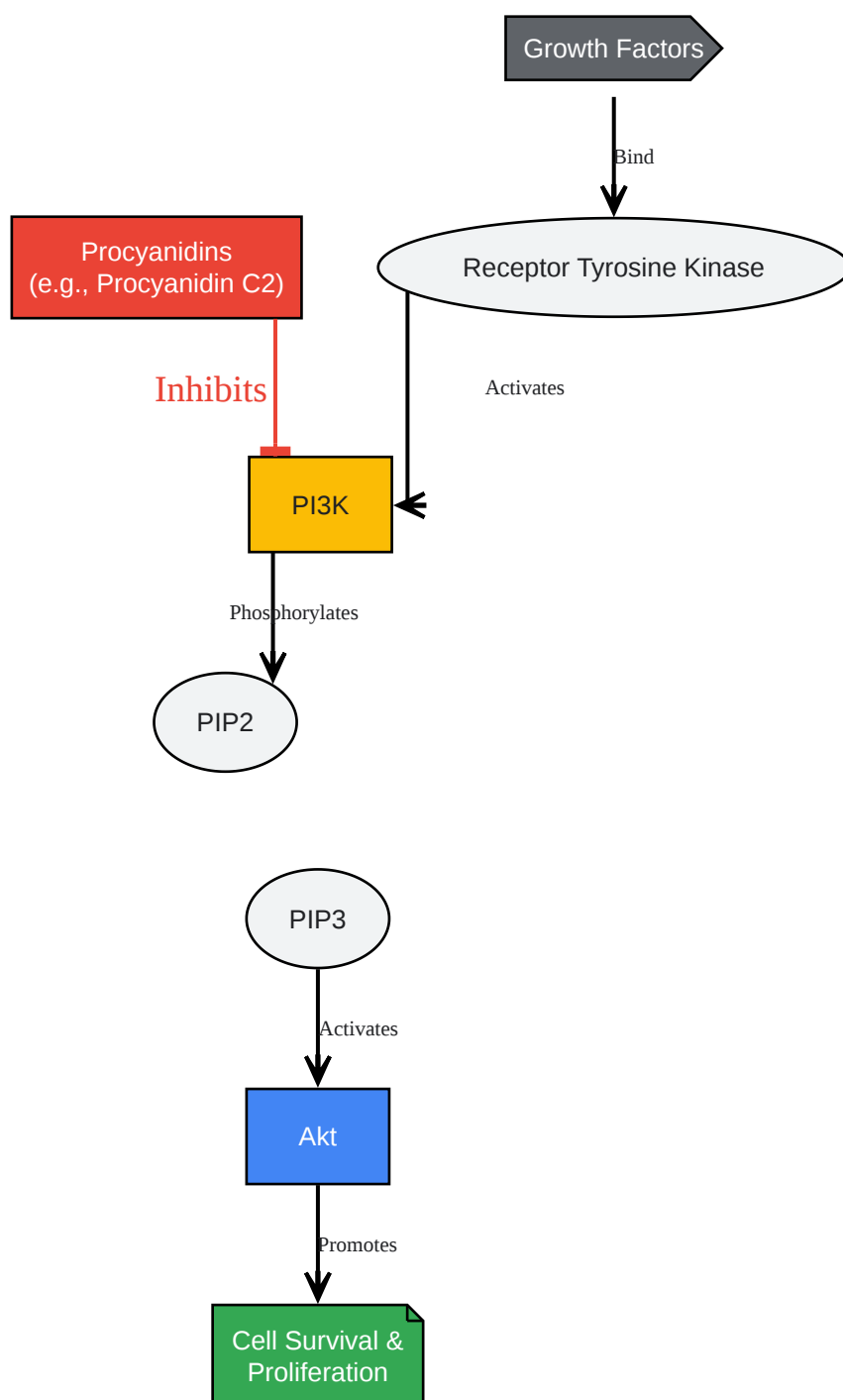


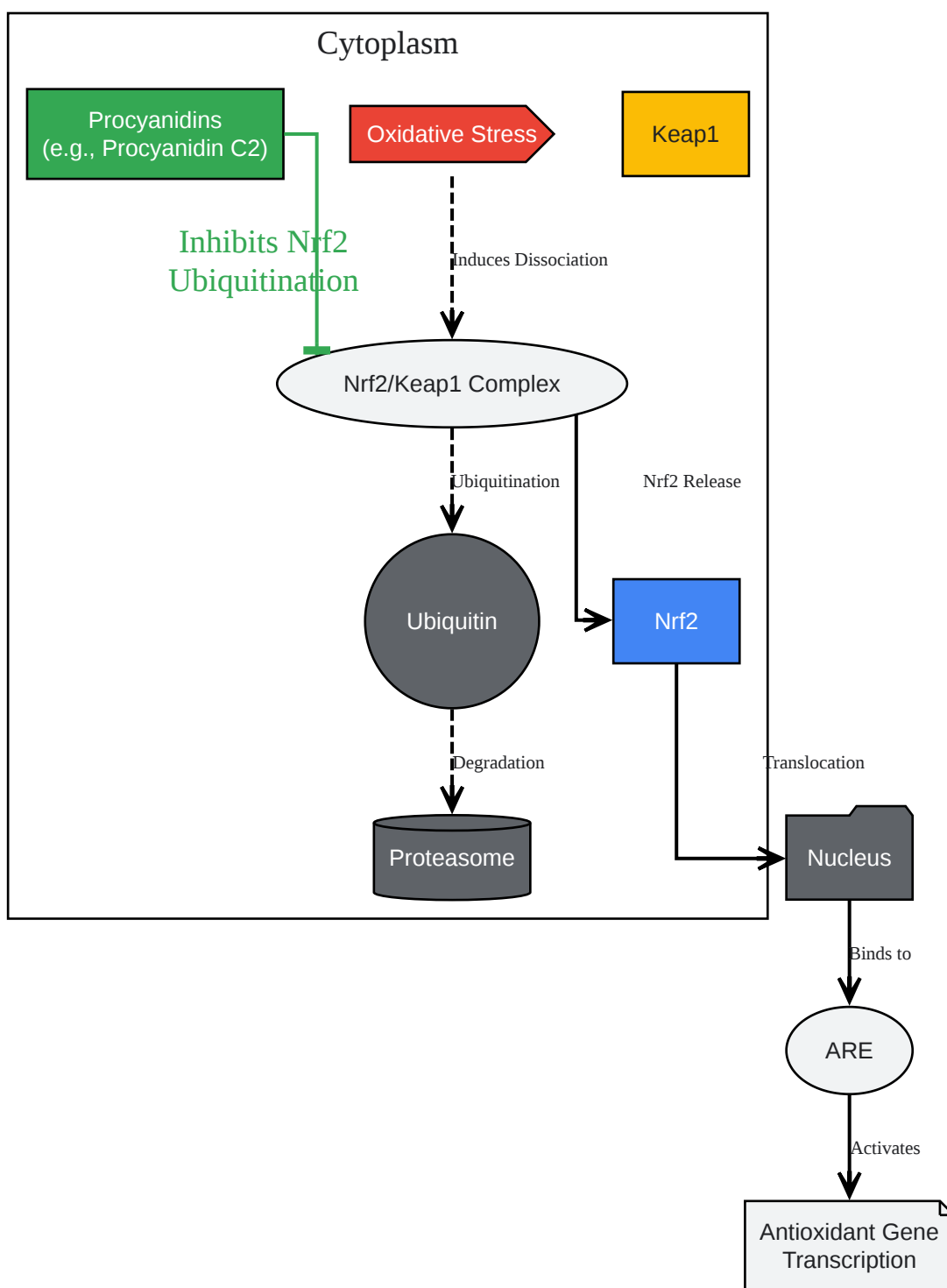
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Caption: **Procyanidin C2** inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Procyanidins, particularly larger oligomers, have been demonstrated to inhibit this pathway, leading to the downregulation of pro-survival proteins.





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